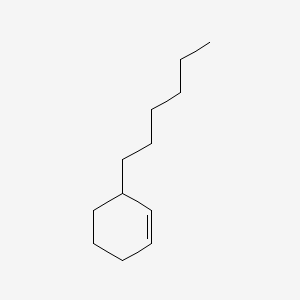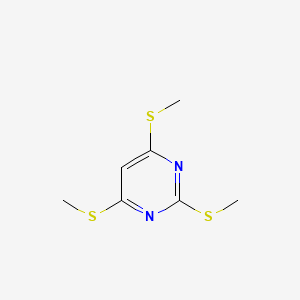
2,4,6-Tris(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with three methylsulfanyl groups at positions 2, 4, and 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(methylsulfanyl)pyrimidine typically involves the reaction of pyrimidine derivatives with methylsulfanyl reagents. One common method is the nucleophilic substitution reaction where a pyrimidine precursor is treated with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired purity of the final product .
化学反应分析
Types of Reactions
2,4,6-Tris(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylsulfanyl chloride, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidine derivatives with reduced or removed methylsulfanyl groups.
Substitution: Pyrimidine derivatives with various substituted functional groups.
科学研究应用
2,4,6-Tris(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of 2,4,6-Tris(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, its methylsulfanyl groups can participate in various chemical interactions, enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2,4,6-Triaminopyrimidine: A compound with amino groups instead of methylsulfanyl groups, known for its biological activity as a dihydrofolate reductase inhibitor.
2,4,6-Trichloropyrimidine: A compound with chlorine atoms, used as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
2,4,6-Tris(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern with methylsulfanyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds with different substituents .
属性
CAS 编号 |
6303-50-0 |
|---|---|
分子式 |
C7H10N2S3 |
分子量 |
218.4 g/mol |
IUPAC 名称 |
2,4,6-tris(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C7H10N2S3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 |
InChI 键 |
YZDQXWUZCHOKFG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=NC(=N1)SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


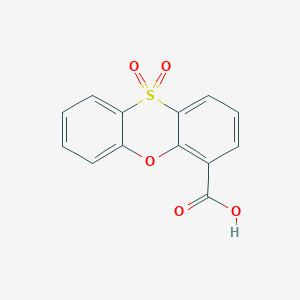
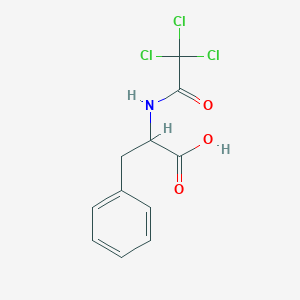
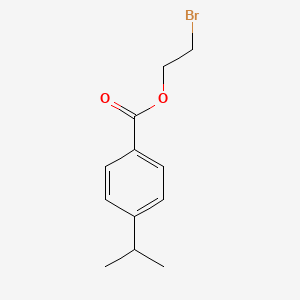
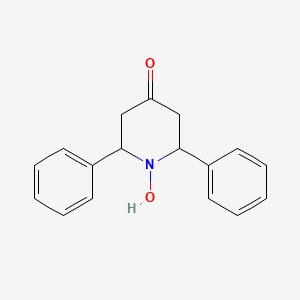
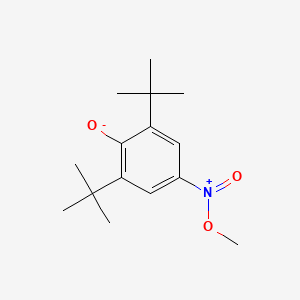
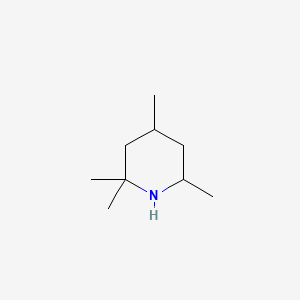
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
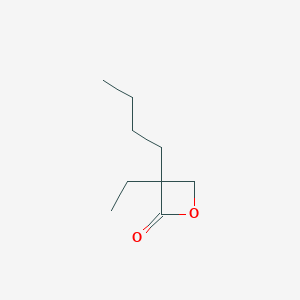
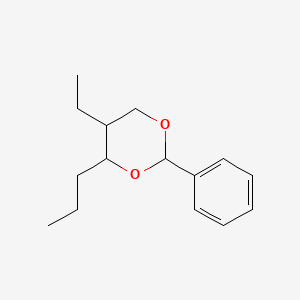

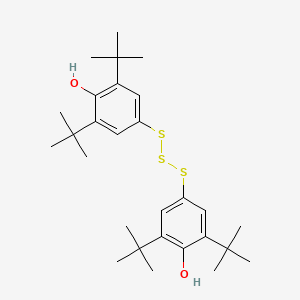
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)

